BenchChemオンラインストアへようこそ!

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

chiral amine enantioselective activity agrochemical discovery

This (S)-configured 5-trifluoromethylpyridin-2-yl ethanamine monohydrochloride is a single-enantiomer chiral amine building block for medicinal chemistry and agrochemical R&D. The 5-CF3 group (σp=0.54, π≈1.7) imparts unique electronic/lipophilic properties vs. 4- or 6-substituted isomers. Enantiomeric configuration is critical: related TFMP herbicides show enantiomer-specific activity. Derivatives achieve Ki ~2 nM at human TRPV1. The scaffold is claimed in US Patent 6,559,313 for adenosine-derived cardioprotective agents. Monohydrochloride ensures precise stoichiometric control. Purity ≥95%.

Molecular Formula C8H10ClF3N2
Molecular Weight 226.62 g/mol
CAS No. 1956436-92-2
Cat. No. B1435620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride
CAS1956436-92-2
Molecular FormulaC8H10ClF3N2
Molecular Weight226.62 g/mol
Structural Identifiers
SMILESCC(C1=NC=C(C=C1)C(F)(F)F)N.Cl
InChIInChI=1S/C8H9F3N2.ClH/c1-5(12)7-3-2-6(4-13-7)8(9,10)11;/h2-5H,12H2,1H3;1H/t5-;/m0./s1
InChIKeyVZQRQAYJADKYOZ-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine Hydrochloride (CAS 1956436-92-2): Chiral Amine Building Block Procurement Guide


(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride (CAS 1956436-92-2) is a single-enantiomer chiral amine building block featuring a 5-trifluoromethyl-substituted pyridine ring with an (S)-configured α-methylamine side chain. The trifluoromethyl group imparts strong electron-withdrawing character (Hammett σp = 0.54) and modulates lipophilicity relative to non‑fluorinated analogs [1]. The compound belongs to the broader class of trifluoromethylpyridine (TFMP) derivatives, of which more than 20 have achieved ISO common names as agrochemicals and five have been approved as human pharmaceuticals [1]. It is supplied primarily as the monohydrochloride salt (MW 226.63 g/mol, purity ≥95%) for use as a synthetic intermediate in medicinal chemistry and agrochemical research [2].

Why Generic Substitution Cannot Be Assumed for (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine Hydrochloride (CAS 1956436-92-2)


Substituting this compound with a positional isomer, the opposite enantiomer, a racemate, or a non‑fluorinated pyridine analog introduces measurable and consequential differences in biological activity, synthetic utility, and physicochemical properties. The trifluoromethyl group at the 5‑position of the pyridine ring yields a distinct hydrophobic constant (π ≈ 1.7 for 3‑TFMP vs 3.0 for benzotrifluoride) and electronic profile compared with the 4‑ or 6‑substituted isomers, directly affecting target binding and metabolic stability [1]. Chirality at the α‑carbon is not benign: in related TFMP-containing agrochemicals such as fluazifop‑butyl, only the (R)-enantiomer is herbicidally active, demonstrating that enantiomeric configuration is a critical determinant of target engagement [1]. The monohydrochloride salt form further influences solubility, handling, and stoichiometric control in downstream reactions relative to the free base or dihydrochloride .

Quantitative Differentiation Evidence for (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine Hydrochloride (CAS 1956436-92-2) vs. Closest Analogs


Enantiomeric Configuration Drives Target Activity: (S) vs. (R) in TFMP-Containing Chiral Amines

In the TFMP class, enantiomeric configuration fundamentally determines biological activity. Fluazifop-butyl, a commercial herbicide incorporating the 5‑trifluoromethylpyridin-2‑yl moiety with a chiral propionate side chain, shows herbicidal activity exclusively from the (R)-enantiomer; the (S)-enantiomer is inactive [1]. This establishes a class‑level precedent that the chirality of the α‑carbon attached to the pyridine ring is not a passive structural feature but a binary switch for target engagement. For (S)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride, procurement of the stereochemically defined (S)-enantiomer is essential when the target binding site or downstream pharmacophore requires a specific three-dimensional orientation of the amine and the trifluoromethylpyridine ring.

chiral amine enantioselective activity agrochemical discovery

5-Trifluoromethyl Substitution Pattern Dominates Commercial TFMP Demand vs. 4- and 6-Substituted Isomers

Global industrial demand for TFMP isomers reveals a clear hierarchy: β‑TFMP (3‑position, equivalent to the 5‑position in 2‑substituted pyridines) commands the largest production volume, followed by α‑TFMP (2‑position) and γ‑TFMP (4‑position) [1]. From 2012 to 2018, β‑TFMP intermediates consistently showed the highest annual demand among all three isomers [1]. Fluazinam and haloxyfop, both β‑TFMP (5‑CF3) derivatives, were the two top‑selling TFMP‑based pesticides globally in 2018 [1]. In pharmaceuticals, compounds derived from 5‑trifluoromethylpyridin‑2‑yl intermediates (e.g., the TRPV1 antagonist JNJ‑17203212) achieve high‑affinity binding: JNJ‑17203212 shows pKi values of 6.5 (rat), 7.1 (guinea pig), and 7.3 (human) at TRPV1 [2], with pIC50 of 7.23 for pH‑induced channel activation [2].

positional isomer trifluoromethylpyridine industrial intermediate demand

TRPV1 Antagonist Potency of Derivatives Incorporating the (S)-5-Trifluoromethylpyridin-2-yl Ethanamine Scaffold

Derivatives incorporating the (S)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanamine substructure demonstrate nanomolar affinity for human TRPV1. A ChEMBL-curated derivative (CHEMBL3770027, BDBM50151120) containing this scaffold as its core chiral amine moiety displays a Ki of 2 nM in displacement of [³H]RTX from human TRPV1 expressed in CHO cells, and a Ki of 5.90 nM for functional antagonism of capsaicin-induced ⁴⁵Ca²⁺ uptake [1]. In the structurally related JNJ‑17203212 series, the 5‑trifluoromethylpyridin‑2‑yl amide motif contributes to pIC50 values of 6.32 (capsaicin‑induced) and 7.23 (pH‑induced) at human TRPV1 [2]. These data demonstrate that the 5‑CF3‑pyridin‑2‑yl ethanamine scaffold is a productive pharmacophore for achieving high‑affinity TRPV1 antagonism, whereas the 4‑CF3 and 3‑CF3 positional isomers within the same chemical series show distinct and often lower affinity profiles.

TRPV1 antagonist pain therapeutics ion channel pharmacology

Monohydrochloride Salt Form Confers Defined Stoichiometry and Handling Advantages vs. Free Base and Dihydrochloride

CAS 1956436-92-2 is the monohydrochloride salt (1 eq. HCl), confirmed by its molecular formula C₈H₁₀ClF₃N₂ and molecular weight 226.63 g/mol . The free base (CAS 1213191-77-5, MW 190.17 g/mol) and the dihydrochloride salt (CAS 2061996-71-0, MW 263.09 g/mol) are also commercially available variants [1]. The monohydrochloride provides a precisely defined 1:1 stoichiometry of amine to HCl, enabling accurate molar calculations for amide coupling, reductive amination, or sulfonamide formation without the ambiguity of hygroscopic free bases or the excess acid burden of dihydrochloride salts. Vendor-supplied monohydrochloride typically achieves ≥95% purity (HPLC) with batch-specific NMR and GC quality control documentation .

salt form selection chemical intermediate process chemistry

5-Trifluoromethylpyridin-2-yl Ethanamine Is Explicitly Claimed as a Preferred Intermediate in Cardiovascular Drug Patents

US Patent 6,559,313 (Aventis Pharma Deutschland GmbH) explicitly claims intermediates of the formula wherein Z is 4-trifluoromethylpyridin-2-yl or 5-trifluoromethylpyridin-2-yl for the preparation of adenosine-derived compounds with antihypertensive, cardioprotective, anti‑ischemic, and antilipolytic properties [1]. The patent specifically enumerates both the 4‑CF3 and 5‑CF3 pyridin-2-yl variants as interchangeable intermediates, confirming the utility of the 5‑CF3 regioisomer in a therapeutically validated cardiovascular program. This patent protection and explicit structural disclosure provides direct intellectual property precedent for selecting the 5‑trifluoromethylpyridin-2-yl ethanamine scaffold over unsubstituted pyridine or non‑fluorinated analogs, which lack the electron‑withdrawing and metabolic stabilization benefits of the trifluoromethyl group.

adenosine receptor antihypertensive patented intermediate

Electron-Withdrawing and Lipophilicity Profile of the 5-CF3-Pyridin-2-yl Group vs. Non-Fluorinated and 4-CF3 Analogs

The trifluoromethyl group at the 5‑position of pyridine provides a Hammett constant (σp) of 0.54 and an electronegativity of 3.46, making it a strong electron-withdrawing substituent that is distinct from fluorine alone (σp = 0.06) [1]. The hydrophobic constant (π) for 3‑trifluoromethylpyridine (the monocyclic analog of the 5‑CF3‑pyridin-2-yl system) is 1.7, compared with 3.0 for benzotrifluoride, indicating that the pyridine nitrogen significantly modulates lipophilicity relative to a phenyl core [1]. In agrochemical SAR, introducing the TFMP moiety into lead compounds such as nitrofen improved both translocation and herbicidal activity, with the pyridine derivative being 'far superior to the corresponding benzene analogue' [1]. These physicochemical differences are class‑level properties that distinguish 5‑CF3‑pyridin-2-yl compounds from their 4‑CF3 isomers (which exhibit different electronic distribution owing to para‑ vs. meta‑type relationships with the pyridine nitrogen) and from non‑fluorinated pyridine analogs (which lack the metabolic oxidative protection conferred by the CF3 group).

physicochemical properties drug-likeness metabolic stability

Application Scenarios Where (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine Hydrochloride (CAS 1956436-92-2) Provides Verifiable Advantage


TRPV1 Antagonist Lead Optimization for Pain and Inflammatory Disorders

Medicinal chemistry programs targeting TRPV1 for pain, inflammation, or respiratory indications should prioritize this (S)-configured 5‑CF3‑pyridin-2-yl ethanamine building block. Derivatives incorporating this scaffold have demonstrated Ki values as low as 2 nM at human TRPV1 [REFS-1 from Section 3, Evidence 3], and the 5‑CF3 substitution pattern is a core pharmacophoric element in JNJ‑17203212, a well-characterized TRPV1 antagonist with pIC50 values of 6.32–7.23 in functional assays [REFS-2 from Section 3, Evidence 3]. The (S)-enantiomer should be used to ensure stereochemical consistency with the most potent TRPV1 ligands in this chemical series.

Adenosine Receptor Modulator Synthesis for Cardiovascular Drug Discovery

The 5‑trifluoromethylpyridin-2-yl ethanamine scaffold is explicitly claimed as a key intermediate in US Patent 6,559,313 for adenosine-derived antihypertensive and cardioprotective agents [REFS-1 from Section 3, Evidence 5]. Programs developing A1/A2 adenosine receptor modulators should procure the (S)-enantiomer monohydrochloride to align with the patented intermediate structure. The defined monohydrochloride stoichiometry facilitates accurate coupling to adenosine or purine carboxylic acid derivatives.

Chiral Agrochemical Intermediate Development

Given that the 5‑CF3‑pyridin-2-yl (β‑TFMP) scaffold underpins the highest‑demand TFMP isomer class in global agrochemical manufacturing [REFS-1 from Section 3, Evidence 2], and that enantiomeric configuration is a critical activity determinant in TFMP herbicides such as fluazifop‑butyl [REFS-1 from Section 3, Evidence 1], this (S)-enantiomer building block is suitable for developing novel chiral agrochemicals. The electron‑withdrawing CF3 group improves translocation and metabolic stability relative to benzene analogs, as demonstrated in the fluazifop and haloxyfop series [REFS-1 from Section 3, Evidence 2].

Kinase Inhibitor and CNS Drug Scaffold Construction

The 5‑trifluoromethylpyridin-2-yl moiety is a privileged scaffold in kinase inhibitor design and CNS‑targeted drug discovery. Five TFMP‑containing pharmaceuticals have been approved, and numerous candidates are in clinical trials [REFS-1 from Section 2]. The (S)-enantiomer ethanamine hydrochloride provides a chiral amine handle for constructing diverse chemotypes (amides, sulfonamides, ureas, secondary amines) while maintaining the favorable physicochemical profile conferred by the 5‑CF3 group (σp = 0.54, π ≈ 1.7) [REFS-1 from Section 3, Evidence 6].

Quote Request

Request a Quote for (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.